X antigen family member 1 (17-32)
Description
Contextualization within Cancer/Testis (CT) Antigen Research
Cancer/Testis (CT) antigens are a group of proteins characterized by their expression in tumor cells and, under normal conditions, exclusively in the testis and placenta. ontosight.aiclinician.com This unique expression profile has made them a major focus of cancer immunology and immunotherapy research. The rationale is that their presence on cancer cells can be exploited to trigger an immune response against the tumor without causing widespread damage to normal tissues.
XAGE1 fits this profile, with its gene located on the X chromosome, a common characteristic for many CT antigen genes. clinician.comnih.gov Its expression has been detected in various malignancies, including Ewing's sarcoma, alveolar rhabdomyosarcoma, lung cancer, breast cancer, and ovarian cancer. ontosight.aiclinician.comnih.govgenecards.org The function of XAGE1 in both normal germ cells and cancer cells is not yet fully understood, but its association with tumorigenesis suggests a potential role in cancer development or progression. ontosight.ainih.gov Research into CT antigens like XAGE1 is driven by the prospect of developing novel cancer treatments, such as therapeutic vaccines and adoptive T-cell therapies, that can specifically target these proteins. ontosight.ai
Significance of XAGE1-Derived Epitopic Fragments in Immunological Research
The immunological significance of XAGE1 lies in its ability to be processed into smaller peptide fragments, known as epitopes, which can be presented on the surface of cancer cells by Human Leukocyte Antigen (HLA) class I molecules. These XAGE1-derived epitopes can then be recognized by cytotoxic T lymphocytes (CTLs), a type of white blood cell that can kill cancer cells.
Studies have shown that patients with certain cancers, such as non-small cell lung cancer, can mount a spontaneous immune response against XAGE1, indicating its immunogenicity. ontosight.ainih.gov This natural immune recognition has fueled research into using XAGE1 peptide fragments in cancer vaccines. The goal of such vaccines is to stimulate a robust and targeted T-cell response against XAGE1-expressing tumor cells. The identification and characterization of specific XAGE1 epitopes are crucial for the development of these immunotherapeutic strategies. nih.govnih.gov
Overview of XAGE1 as a Member of the GAGE Family and XAGE Subfamily
XAGE1 belongs to the GAGE family of cancer/testis antigens, which also includes the PAGE (prostate-associated gene) family. nih.govaacrjournals.orgmedandlife.org The GAGE, PAGE, and XAGE genes form a large supercluster of related genes. aacrjournals.org Within this broader family, XAGE1 is part of the XAGE subfamily. genecards.orgwikipedia.org The genes for the XAGE family are located on the X chromosome at the Xp11.21-Xp11.22 locus. nih.gov
The proteins encoded by the GAGE family, including XAGE1, share sequence similarities. genecards.orgwikipedia.org The XAGE1 gene itself can produce multiple transcript variants through alternative splicing and the use of different transcription start sites, leading to various protein isoforms. genecards.orgwikipedia.organtibodies-online.com The XAGE-1b transcript has been identified as the main variant and is implicated in generating antibody responses. medandlife.org The shared characteristics and expression patterns among the GAGE/PAGE/XAGE family members underscore their collective importance as targets for cancer immunotherapy. aacrjournals.org
Research Findings on XAGE1 Expression and Immunogenicity
| Cancer Type | Key Findings on XAGE1 Expression | Reference |
| Ewing's Sarcoma | Highly expressed in the majority of Ewing's sarcoma cell lines and patient samples. | clinician.comgenecards.orgwikigenes.org |
| Alveolar Rhabdomyosarcoma | Strong expression observed. | genecards.orgwikigenes.org |
| Lung Cancer | Expressed in non-small cell lung cancer; patients can mount an immune response against XAGE1. | ontosight.ainih.gov |
| Ovarian Cancer | Higher expression in malignant ovarian tumors compared to benign tumors. | nih.govmedandlife.org |
| Breast Cancer | Expression has been noted in breast cancer. | ontosight.ainih.gov |
| Melanoma | Frequently expressed in melanoma metastases. | nih.gov |
Properties
sequence |
HLGSRQKKIRIQLRSQ |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
X antigen family member 1 (17-32) |
Origin of Product |
United States |
Discovery and Initial Characterization of Xage1 and Derived Antigens
Historical Identification of XAGE1 Gene and Protein
The discovery of the XAGE1 gene emerged from database homology searches aimed at identifying genes related to the PAGE/GAGE family of cancer/testis antigens. nih.govaacrjournals.org Initial studies using expressed sequence tag (EST) database analysis identified three XAGE EST clusters, with XAGE-1 being one of them. nih.gov This early work highlighted that XAGE-1 exhibited characteristics of a CT-like antigen. aacrjournals.org
Further investigations confirmed that the XAGE1 gene is located on the X chromosome and demonstrates strong homology with the GAGE/PAGE family of proteins, particularly in the COOH terminus. aacrjournals.orgusbio.net Its expression was found to be high in normal testis tissue, as well as in certain cancers like Ewing's sarcoma and alveolar rhabdomyosarcoma. aacrjournals.orgwikipedia.org The protein encoded by the XAGE1 gene was found to contain a nuclear localization signal, suggesting a function within the cell nucleus. wikipedia.orgnih.gov The regulation of XAGE1 transcription was linked to the methylation of a CpG island in its promoter region. genecards.orguniprot.org
Subsequent research focused on the immunogenicity of the XAGE1 protein. It was discovered that XAGE-1 could elicit spontaneous humoral and cellular immune responses in cancer patients, further solidifying its status as a promising target for cancer vaccines. nih.gov
Identification and Characterization of XAGE1 Isoforms and Transcript Variants (e.g., XAGE-1a, -1b, -1c, -1d)
Through alternative splicing and the use of alternative transcription initiation sites, the XAGE1 gene gives rise to multiple transcript variants, leading to the production of different protein isoforms. wikipedia.orgnih.gov The most well-characterized of these are XAGE-1a, XAGE-1b, XAGE-1c, and XAGE-1d. aacrjournals.orgnih.govmedandlife.org
Extensive research has revealed that these isoforms exhibit differential expression patterns and produce distinct protein products. nih.govresearchgate.net
XAGE-1a and XAGE-1b: These two transcripts arise from the use of two distinct transcription start sites. aacrjournals.org While XAGE-1a contains two in-frame ATG translational start codons, XAGE-1b initiates downstream of the first ATG. aacrjournals.org Despite this, both XAGE-1a and XAGE-1b transcripts have been shown to translate into the same protein, designated as XAGE-1b protein. nih.govresearchgate.netnih.gov Notably, XAGE-1b is considered the dominant transcript in both cancer and normal testis. aacrjournals.orggenecards.orguniprot.org
XAGE-1c: This transcript variant differs from XAGE-1a in its 5'-most exon. nih.gov It is believed to be non-coding due to the presence of upstream open reading frames that inhibit the translation of the primary open reading frame. nih.gov Studies suggest that the XAGE-1c transcript may translate into small polypeptides of 9 and 17 amino acids. nih.govresearchgate.netnih.gov
XAGE-1d: The XAGE-1d transcript originates from a downstream transcription start site and utilizes an alternative splice site, resulting in a frameshift in the 3' coding region compared to variant a. nih.gov This leads to the production of a protein with a distinct and shorter C-terminus, consisting of 69 amino acids. nih.govnih.govnih.gov
The differential expression of these isoforms has been observed in various cancers, with XAGE-1b and XAGE-1d being the most frequently detected in non-small cell lung cancer. aacrjournals.org The XAGE-1b protein, in particular, has been identified as a dominant antigen recognized by the sera of lung adenocarcinoma patients, highlighting its immunogenic potential. aacrjournals.orgnih.gov
| Isoform/Variant | Key Characteristics | Resulting Protein |
| XAGE-1a | Utilizes an upstream transcription start site; contains two in-frame ATG codons. aacrjournals.org | Translates to XAGE-1b protein. nih.govresearchgate.netnih.gov |
| XAGE-1b | Utilizes a downstream transcription start site; dominant transcript. aacrjournals.orggenecards.orguniprot.org | XAGE-1b protein. nih.govresearchgate.netnih.gov |
| XAGE-1c | Differs in the 5'-most exon; likely non-coding or produces small polypeptides. nih.gov | Possibly 9 and 17 amino acid polypeptides. nih.govresearchgate.netnih.gov |
| XAGE-1d | Starts at a downstream transcription start site with an alternate splice site causing a frameshift. nih.gov | A 69 amino acid protein with a distinct C-terminus. nih.govnih.govnih.gov |
Genomic Locus and Organization on the X Chromosome
The XAGE1 gene is situated on the X chromosome, specifically within the Xp11.22 band. wikipedia.orgnih.gov Its genomic location places it within a family of cancer/testis-associated genes. nih.gov There are two recognized XAGE1 loci on the X chromosome. nih.gov The primary locus, now designated as XAGE1A, spans from base pair 52,495,808 to 52,500,812 on the GRCh38.p14 assembly of the human genome. nih.gov The XAGE family of genes, including XAGE1, is located in the Xp11.21-Xp11.22 region of the X chromosome. nih.gov The gene itself is composed of 4 exons. nih.gov This chromosomal location is significant as many other cancer/testis antigen genes are also found on the X chromosome. aacrjournals.org
| Gene | Chromosomal Location | Genomic Coordinates (GRCh38.p14) |
| XAGE1A | Xp11.22 | 52,495,808 - 52,500,812 |
Molecular Biology and Expression Profile of Xage1 and Its Peptide Fragments
Transcriptional Regulation Mechanisms of XAGE1 (e.g., CpG island methylation)
The expression of the XAGE1 gene is primarily regulated by epigenetic mechanisms, specifically the methylation of CpG islands within its promoter region. nih.gov In normal tissues where XAGE1 is not expressed, the CpG island in the gene's promoter is densely methylated. nih.gov Conversely, in tissues where XAGE1 is highly expressed, such as the normal testis and various cancer cells, this CpG island shows a loss of methylation (hypomethylation). nih.gov
This regulatory mechanism has been demonstrated experimentally. Treatment of heavily methylated cancer cell lines with a demethylating agent, 5'-aza-deoxycytidine, resulted in the demethylation of the XAGE1 promoter and subsequent expression of the gene. nih.gov Furthermore, studies using luciferase reporter constructs have confirmed that the CpG-rich promoter region possesses transcriptional regulatory activity, which is lost upon in vitro methylation. nih.gov This indicates that the methylation status of the promoter's CpG island is a key switch controlling XAGE1 gene expression in both normal and cancerous tissues. nih.gov While CpG island methylation is a primary driver, it's important to note that in some genes, a cluster of methylated CpG sites, rather than a dense island, can lead to gene silencing. nih.gov
Alternative Splicing and Promoter Usage Leading to XAGE1 Variants
The complexity of XAGE1 expression is further increased by alternative splicing and the use of different transcription start sites, which give rise to multiple transcript variants. nih.govaacrjournals.orgnih.gov At least four alternative splicing variants of XAGE1 have been identified: XAGE-1a, XAGE-1b, XAGE-1c, and XAGE-1d. nih.govaacrjournals.org
The XAGE1 gene utilizes two distinct transcription start sites, leading to two primary overlapping transcripts, designated XAGE-1a and XAGE-1b. aacrjournals.org XAGE-1a contains two potential in-frame start codons, while the transcription of XAGE-1b begins downstream of the first start codon. aacrjournals.org Despite the presence of multiple potential start sites in the XAGE-1a transcript, studies have shown that translation predominantly initiates at the third ATG codon, which is the same initiation site as XAGE-1b, resulting in the production of the same 9-kDa XAGE-1b protein from both XAGE-1a and XAGE-1b transcripts. nih.gov
Among the different variants, XAGE-1b is considered the dominant transcript in both normal testis and various cancers. aacrjournals.orgnih.gov For instance, in non-small cell lung cancer (NSCLC), XAGE-1b mRNA is the most frequently and abundantly expressed variant. aacrjournals.org Similarly, studies in prostate cancer have also shown a higher prevalence of XAGE-1b mRNA compared to other variants. nih.gov The XAGE-1d transcript is predicted to translate into a 69-amino acid protein, while the XAGE-1c transcript may produce smaller polypeptides. nih.gov This differential splicing and promoter usage contribute to the diversity of XAGE1 expression and its potential protein products.
mRNA and Protein Expression Patterns in Normal Tissues (e.g., testis, germ cells)
In normal tissues, the expression of XAGE1 is highly restricted, a hallmark of cancer/testis antigens. aacrjournals.org The primary site of significant XAGE1 expression is the testis, specifically in germ cells such as spermatogonia and spermatocytes. nih.govnih.gov Both mRNA and protein expression are readily detectable in the testis. nih.govaacrjournals.org
While the testis shows robust expression, very low levels of XAGE1 mRNA have been detected in some other normal tissues, such as the lung and peripheral blood lymphocytes, using sensitive RT-PCR methods. aacrjournals.org However, these low levels are often not detectable by less sensitive techniques like RNA blotting. aacrjournals.org Quantitative real-time RT-PCR analysis has shown that the copy number of XAGE-1b mRNA is significantly higher in the testis compared to other normal tissues, where it is typically below the detection threshold of less sensitive assays. aacrjournals.org Immunohistochemical analyses have confirmed that XAGE-1b protein expression is absent in a wide range of normal tissues, with the exception of the testis. nih.gov
| Tissue | XAGE1 mRNA Expression Level | XAGE1 Protein Expression |
| Testis | High | Present in spermatogonia and spermatocytes |
| Lung | Very Weak (detectable by RT-PCR) | Generally Absent |
| Peripheral Blood Lymphocytes | Very Weak (detectable by RT-PCR) | Generally Absent |
| Other Normal Tissues | Generally Absent | Absent |
Aberrant Expression Profiles in Pathological Conditions (e.g., various cancers)
In contrast to its restricted expression in normal tissues, XAGE1 is aberrantly expressed in a wide variety of pathological conditions, particularly in different types of cancers. aacrjournals.orgnih.gov This re-expression in malignant tissues is a key characteristic that makes it a target of interest for cancer research.
High levels of XAGE1 expression have been documented in numerous cancers, including:
Lung Cancer: Particularly in lung adenocarcinoma, where XAGE-1b is highly and frequently expressed. aacrjournals.orgnih.gov Expression has also been noted in lung squamous cell carcinoma, small cell lung carcinoma, and non-small cell lung carcinoma. aacrjournals.orgaacrjournals.org
Ovarian Cancer: XAGE1 mRNA expression is significantly higher in malignant ovarian tumors compared to benign tumors. nih.govnih.govmedandlife.org This elevated expression is also associated with advanced stages of the disease. nih.govnih.govmedandlife.org
Ewing's Sarcoma and Rhabdomyosarcoma: These sarcomas are among the cancers where XAGE1 expression was initially identified. nih.govaacrjournals.org
Melanoma: Expression of XAGE-1 transcripts is frequently observed in melanoma metastases. nih.gov
Prostate Cancer: XAGE1 transcripts, particularly XAGE-1b, are expressed in prostate cancer. aacrjournals.orgnih.gov
Breast Cancer: XAGE1 expression has been detected in both lobular and infiltrating ductal carcinomas of the breast. aacrjournals.org
Gastric Cancer: Aberrant expression of XAGE1 has been reported in primary gastric cancers. nih.govnih.gov
Hepatocellular Carcinoma: Studies have shown XAGE-1b mRNA expression in a significant portion of hepatocellular carcinoma samples. nih.govnih.gov
Other Hematological and Solid Tumors: XAGE1 mRNA has also been found in cell lines derived from T-cell lymphoma, chronic myelogenous leukemia, and histiocytic lymphoma. aacrjournals.org
The expression of XAGE1 in tumors is often heterogeneous. nih.gov The table below summarizes the expression of XAGE1 in various cancers.
| Cancer Type | XAGE1 Expression Status | Associated Transcript Variants |
| Lung Adenocarcinoma | High | XAGE-1b (dominant), XAGE-1d |
| Ovarian Cancer | High, correlates with advanced stage | XAGE1 (general) |
| Ewing's Sarcoma | Frequent | XAGE-1 |
| Melanoma Metastases | Frequent | XAGE-1 |
| Prostate Cancer | Present | XAGE-1a, XAGE-1b, XAGE-1c, XAGE-1d |
| Breast Cancer | Present | XAGE-1 |
| Gastric Cancer | Present | XAGE-1b |
| Hepatocellular Carcinoma | Present | XAGE-1b |
Subcellular Localization of XAGE1 Protein and its Implications
The subcellular localization of a protein provides crucial clues about its function. Studies on the XAGE1 protein, particularly the dominant XAGE-1b isoform, have consistently shown it to be localized within the nucleus of the cell. nih.govaacrjournals.org
Immunofluorescence analysis has revealed that the XAGE-1b protein appears in a punctate or speckled pattern within the nuclei of transfected cells. nih.gov This nuclear localization has also been confirmed through immunohistochemical staining of both normal and cancerous tissues. nih.govaacrjournals.org In the normal testis, the nuclei of spermatogonia and spermatocytes are stained for XAGE-1b. nih.gov Similarly, in cancers such as lung adenocarcinoma, hepatocellular carcinoma, and gastric cancer, positive staining is observed in the nuclei of tumor cells. nih.gov
The protein sequence of XAGE1 contains a predicted nuclear localization signal, which supports the experimental findings of its nuclear residence. nih.gov The nuclear localization of XAGE1 suggests that it may be involved in regulating gene expression or other nuclear processes. However, the precise function of XAGE1 within the nucleus is still under investigation. The punctate staining pattern might indicate its association with specific nuclear structures or complexes, but further research is needed to elucidate these details. nih.gov
Structural Biology and Conformation of X Antigen Family Member 1 17 32
Primary Amino Acid Sequence Analysis of XAGE1-Derived Peptides
The primary structure of a peptide is fundamental to its physicochemical properties and its eventual three-dimensional conformation. The XAGE-1b protein, identified under UniProt accession number Q9HD64, serves as the source for derived peptide fragments. genecards.orguniprot.orguniprot.org
The full amino acid sequence of XAGE-1b is as follows: MSKKSKKIRIQLRSQCATWKVICKSCISQTPGINLDLGSGVKVKIIPKEEHCKMPEAGEEQPQV
The specific fragment of interest, XAGE1 (17-32), corresponds to the amino acid sequence CATWKVICKSCISQTP. An analysis of this 16-amino acid sequence reveals a mix of hydrophobic, polar, and charged residues that dictate its local chemical environment and potential for secondary structure formation.
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) | Properties |
|---|---|---|---|
| 17 | Cys | C | Polar, Thiol group |
| 18 | Ala | A | Hydrophobic |
| 19 | Thr | T | Polar, Hydroxyl group |
| 20 | Trp | W | Hydrophobic, Aromatic |
| 21 | Lys | K | Basic, Positively charged |
| 22 | Val | V | Hydrophobic |
| 23 | Ile | I | Hydrophobic |
| 24 | Cys | C | Polar, Thiol group |
| 25 | Lys | K | Basic, Positively charged |
| 26 | Ser | S | Polar, Hydroxyl group |
| 27 | Cys | C | Polar, Thiol group |
| 28 | Ile | I | Hydrophobic |
| 29 | Ser | S | Polar, Hydroxyl group |
| 30 | Gln | Q | Polar, Amide group |
| 31 | Thr | T | Polar, Hydroxyl group |
| 32 | Pro | P | Hydrophobic, Cyclic |
Identification and Characterization of Putative XAGE1 Epitopes
The XAGE-1b protein is known to be immunogenic, eliciting both humoral and cellular immune responses in cancer patients. genecards.org Research has focused on identifying specific epitopes within the protein that are recognized by the immune system. These epitopes are critical for the development of targeted immunotherapies.
Experimentally Identified Epitopes:
B-cell Epitopes: Serological analyses have shown that cancer patients' antibodies frequently recognize specific regions of the XAGE-1b protein. A dominant B-cell epitope is located in the C-terminal region, specifically the XAGE-1b(57-81) peptide. genecards.org Other fragments, including XAGE-1b(1-25) and XAGE-1b(51-75), are also recognized by patient sera. genecards.org
Computationally Predicted Epitopes:
B-cell Epitopes: Using computational methods, researchers have predicted several potential linear B-cell epitopes. Among these, the fragment XAGE-1b(13-21) was identified with a favorable score. Discontinuous epitopes, which are formed by amino acids that are not in a linear sequence but are brought together by protein folding, have also been predicted, with the XAGE-1b(40-52) region showing the highest potential.
T-cell Epitopes: Computational algorithms have been employed to predict T-cell epitopes by modeling their binding to Human Leukocyte Antigen (HLA) molecules.
HLA Class I: The peptide XAGE-1b(3-11) was predicted to be a high-affinity binder for HLA-B*08:01.
HLA Class II: For T-helper cell recognition, the XAGE-1b(25-33) fragment was identified as the most promising epitope, predicted to bind the HLA-DRB1*12:01 allele with high affinity.
| Epitope Region | Epitope Type | Identification Method | Key Findings |
|---|---|---|---|
| XAGE-1b(57-81) | B-cell | Experimental (Serological) | Dominant epitope recognized by patient sera. genecards.org |
| XAGE-1b(1-25) | B-cell | Experimental (Serological) | Recognized by patient sera. genecards.org |
| XAGE-1b(13-21) | B-cell (Linear) | Computational | Predicted as a potential linear epitope. |
| XAGE-1b(3-11) | T-cell (CTL) | Computational | Predicted high-affinity binder for HLA-B*08:01. |
| XAGE-1b(25-33) | T-cell (Helper) | Computational | Predicted as most antigenic for HLA Class II. |
Computational Prediction of Secondary and Tertiary Structures for XAGE1 Peptide Fragments
To date, the three-dimensional structure of the XAGE-1b protein has not been determined experimentally. Consequently, computational modeling is the primary means of gaining insight into the potential conformation of XAGE1 and its peptide fragments. These predictive methods are essential for understanding its function and antigenicity.
Secondary Structure Prediction: Algorithms analyze the primary amino acid sequence to predict local structural motifs. These methods assess the propensity of amino acid sequences to form structures like α-helices and β-sheets. The prediction is based on the physicochemical properties of the amino acids and statistical data from proteins with known structures.
These computational models are instrumental in mapping predicted epitopes onto a 3D structure, which can help in understanding their accessibility to antibodies and T-cell receptors.
Experimental Approaches for Conformational Analysis of XAGE1-Derived Peptides
While no experimental structures for XAGE1 peptides are currently available, several powerful techniques are routinely used for the conformational analysis of such molecules.
X-ray Crystallography: This technique can provide atomic-resolution three-dimensional structures of molecules that can be grown into well-ordered crystals. If crystals of an XAGE1-derived peptide, either alone or in a complex with a binding partner (like an antibody or MHC molecule), could be produced, this method would yield a precise static picture of its conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique for studying the structure and dynamics of peptides in solution, which more closely mimics the physiological environment. For a peptide like XAGE1 (17-32), NMR could determine its solution-state secondary structure, identify flexible and rigid regions, and characterize its conformational ensemble. This is particularly valuable for peptides that may not adopt a single, stable structure.
The application of these experimental methods would be a critical step in validating computational models and providing a definitive understanding of the structural biology of XAGE1 peptides.
Influence of Molecular Context and Post-Translational Modifications on Peptide Conformation
The conformation of a peptide is not solely determined by its primary sequence but is also heavily influenced by its environment and any chemical modifications it may undergo.
Molecular Context: The structure of a peptide fragment like XAGE1 (17-32) can differ significantly depending on whether it is in isolation in solution, part of the full-length parent protein, or bound to another molecule. For instance, an immunogenic peptide's conformation is stabilized and defined by the binding groove of an MHC molecule.
Post-Translational Modifications (PTMs): PTMs are covalent chemical alterations to amino acid side chains that occur after protein synthesis. These modifications can profoundly impact a peptide's structure and function.
PTMs can alter a peptide's physicochemical properties, such as its charge or hydrophobicity, thereby inducing conformational changes. For example, the addition of a negatively charged phosphate (B84403) group (phosphorylation) can stabilize or destabilize helical structures.
Modifications can also create new interaction surfaces or disrupt existing ones, altering how the peptide interacts with other molecules.
In an immunological context, PTMs can reshape the antigenic landscape by either creating neo-antigens or by altering the peptide's binding affinity for MHC molecules, thereby affecting its presentation to T-cells.
While specific PTMs for XAGE1 have not been extensively characterized in the available literature, the possibility of modifications like ubiquitination, phosphorylation, or acetylation could have significant consequences for its biological activity and immunogenicity.
Molecular Interactions and Functional Pathways of Xage1 and Its Peptide Fragments
Identification of XAGE1 Interacting Proteins
The function of a protein is often defined by its interactions with other molecules. Research has identified several proteins that associate with XAGE1 and its relatives in the GAGE (G antigen) family, pointing to its involvement in transcriptional regulation and tumorigenesis.
A two-hybrid screen, a molecular biology technique used to discover protein-protein interactions, identified an association between an isoform of XAGE1 (XAGE1E) and SET binding protein 1 (SETBP1) . nih.gov SETBP1 is known to interact with the SET nuclear oncogene and is implicated in myeloid malignancies and developmental disorders like Schinzel-Giedion syndrome. frontiersin.orgyoutube.com This interaction suggests a potential mechanism by which XAGE1 could influence cellular pathways controlled by the SETBP1-SET complex.
Furthermore, proteins from the GAGE family, to which XAGE1 belongs, have been shown to bind to the transcriptional regulator Germ cell-less (GCL) . nih.gov GCL is known to recruit GAGE proteins to the inner membrane of the nuclear envelope. frontiersin.orgnih.gov This association, which has been linked to tumorigenesis, suggests a role for XAGE1 in regulating gene expression and chromatin structure at the nuclear periphery. nih.gov
Other proteins, such as RING1 and YY1 binding protein (RYBP) , are key components of the Polycomb repressive complex 1 (PRC1), a major regulator of gene silencing. frontiersin.orgnih.gov While a direct interaction between XAGE1 and RYBP has not been documented, RYBP and other epigenetic modifiers are crucial for controlling the expression of cancer/testis antigens like XAGE1. RYBP can act as a transcriptional repressor and plays a central role in shaping the chromatin landscape, which determines whether genes like XAGE1 are silenced or expressed. frontiersin.orgnih.gov No direct interactions between XAGE1 and BTG3 associated nuclear protein (BANP) have been identified in the reviewed literature.
Table 1: XAGE1 Interacting Proteins and Their Functions
| Interacting Protein | Function | Evidence of Interaction with XAGE1/GAGE Family |
|---|---|---|
| SETBP1 | Binds to the SET oncogene; involved in transcriptional regulation and implicated in cancer and developmental syndromes. frontiersin.org | Direct interaction with XAGE1E identified via a two-hybrid screen. nih.gov |
| GCL | Transcriptional regulator that recruits GAGE proteins to the nuclear envelope. nih.gov | GAGE family proteins bind to GCL; this interaction is implicated in tumorigenesis. nih.govfrontiersin.org |
| RYBP | Component of the Polycomb repressive complex 1 (PRC1); acts as a transcriptional repressor. frontiersin.orgnih.gov | No direct interaction documented, but as an epigenetic modifier, it is relevant to the regulation of cancer/testis antigens like XAGE1. |
Interaction of XAGE1-Derived Peptides with Immune Receptors
A key feature of XAGE1 is its immunogenicity, meaning it can be recognized by the immune system. This recognition is mediated by the interaction of XAGE1-derived peptides with various immune receptors.
Interaction with Major Histocompatibility Complex (MHC): For a T-cell to recognize a protein antigen, fragments of that protein (peptides) must be presented on the cell surface by MHC molecules. A computational study predicted that the specific XAGE-1b peptide spanning amino acids 17-32 can be presented by the human leukocyte antigen (HLA) class II molecule HLA-DRB1*13. This suggests that the XAGE1 (17-32) fragment can be displayed to helper T-cells. Other studies using overlapping peptides that cover the entire XAGE-1b protein confirm that various fragments are presented by both MHC class I and class II molecules, allowing for the activation of both cytotoxic and helper T-cells. nih.gov
Interaction with T-Cell Receptor (TCR): The presentation of XAGE1 peptides by MHC molecules allows for their direct interaction with T-cell receptors. The detection of both CD4+ and CD8+ T-cell responses in cancer patients demonstrates this crucial interaction. The presence of these XAGE1-specific T-cells, which can be found systemically in the blood and locally within tumors, indicates a cellular immune response against cancer cells expressing XAGE1. Clinical trials are currently investigating the use of long XAGE1 peptides in vaccines to enhance these T-cell responses in cancer patients.
Interaction with B-Cell Receptor (BCR): The immune system can also mount a humoral response against XAGE1, which involves B-cells and the production of antibodies. The presence of XAGE1-specific antibodies in the serum of patients with non-small cell lung cancer and other malignancies confirms that the XAGE1 protein is recognized by B-cell receptors. This recognition triggers B-cell activation and differentiation into plasma cells that secrete antibodies against the antigen.
Influence of XAGE1 on Intracellular Signaling Pathways
XAGE1 expression can modulate signaling pathways that control cell survival and death. Research has specifically implicated XAGE1 in the regulation of apoptosis, partly through its interaction with the Tumor Necrosis Factor (TNF) superfamily and the NF-κB pathway.
A study showed that overexpression of the XAGE-1b isoform enhanced the anti-apoptotic effects induced by Tumor Necrosis Factor-α (TNF-α) . nih.gov TNF-α is a cytokine that can, paradoxically, either promote cell death or cell survival depending on the context. The ability of XAGE-1b to protect cells from TNF-α-induced apoptosis suggests it interferes with the death-inducing arm of the TNF signaling pathway.
The mechanism for this anti-apoptotic effect is hypothesized to be linked to the Nuclear Factor-kappa B (NF-κB) pathway . nih.gov NF-κB is a transcription factor complex that plays a critical role in promoting inflammation, immunity, and cell survival. Stimulation by TNF-α can lead to the activation of NF-κB. In cells overexpressing XAGE-1b, the transcriptional activity of NF-κB was increased. nih.gov This suggests that XAGE1 may promote cell survival by boosting the pro-survival signals generated by the NF-κB pathway, thereby counteracting the apoptotic signals that can also be triggered by TNF-α. nih.gov
Proposed Roles of XAGE1 in Cellular Processes
The expression of XAGE1 in tumors is not merely a passive marker; it actively contributes to cancer progression by influencing key cellular processes such as proliferation and apoptosis.
Cell Proliferation: Evidence suggests that XAGE1 plays a role in promoting the growth of cancer cells. In a melanoma cell line, the depletion of XAGE1 using small interfering RNAs (siRNAs) led to a significant reduction in cell proliferation and the ability of single cells to form colonies (clonogenic survival). nih.gov This indicates that XAGE1 provides a growth advantage to cancer cells.
Apoptosis Avoidance: A hallmark of cancer is the ability of tumor cells to evade programmed cell death, or apoptosis. The XAGE1 gene belongs to the GAGE family, which has been linked to the avoidance of apoptosis. Experimental studies have confirmed this role, showing that overexpression of XAGE-1b enhances the resistance of cancer cells to apoptotic stimuli induced by both TNF-α and serum deprivation. nih.gov This anti-apoptotic function is critical for tumor development and progression. The association of high XAGE1 expression with advanced cancer stages and a poor prognosis in patients further underscores its role in promoting a more aggressive and resilient cancer phenotype.
Migration and Invasion: Beyond promoting growth and survival, XAGE1 may also contribute to the metastatic potential of cancer cells. The same study that demonstrated a role in proliferation also found that depleting XAGE1 reduced the migration and invasion of melanoma cells, which are crucial steps in the metastatic cascade. nih.gov
Physiological Function of XAGE1 in Gametogenesis
While XAGE1 is known for its aberrant expression in cancer, its function in healthy tissue provides insight into its normal physiological role. As a member of the cancer/testis antigen family, XAGE1 expression is normally confined almost exclusively to the male germline.
Immunohistochemical studies have shown that the XAGE1 protein is specifically expressed in spermatogonia and spermatocytes within the testis. These are early-stage germ cells that undergo meiosis to produce sperm. The broader family of cancer/testis genes is known to play an important role in the process of spermatogenesis , the development of mature sperm. This highly specific expression pattern suggests that XAGE1 is involved in the complex processes of germ cell development, proliferation, or differentiation, although its precise function in this context remains to be fully elucidated.
Future Directions and Emerging Research Avenues for X Antigen Family Member 1 17 32
Elucidation of Novel XAGE1-Derived Epitopes and Their Immunological Significance
While the XAGE1 (17-32) peptide is a known epitope, the comprehensive identification of all immunogenic epitopes derived from the full-length XAGE1 protein is an ongoing and crucial area of research. The discovery of novel epitopes is significant for several reasons. A broader range of epitopes can overcome population-specific limitations of immunotherapy related to HLA (human leukocyte antigen) restrictions. Furthermore, a multi-epitope vaccine could potentially induce a more robust and multifaceted immune response, targeting the tumor through various T-cell populations.
Recent studies have employed a variety of methods to identify new epitopes. For instance, using a set of overlapping peptides that cover the entire XAGE-1b protein, researchers have successfully identified several CD4+ T cell epitopes in seropositive non-small cell lung cancer (NSCLC) patients. plos.org This approach, often referred to as "epitope mapping," is fundamental to understanding the full repertoire of immune responses against XAGE1. The process involves synthesizing a series of overlapping peptides from the antigen's sequence and testing their ability to stimulate T-cells from patients or immunized animals. nih.gov This "epitopes as bait" strategy helps to pinpoint the exact protein fragments that are recognized by the immune system. nih.gov
The immunological significance of these newly identified epitopes lies in their potential to elicit both CD4+ (helper) and CD8+ (cytotoxic) T-cell responses. nih.gov A coordinated attack involving both T-cell types is often more effective at controlling tumor growth. For example, studies have shown that XAGE-1b can induce both antibody and T-cell responses in Japanese NSCLC patients. plos.org The strong immunogenicity of XAGE1 is indicated by frequent antibody and CD4/CD8 T-cell responses. aacrjournals.org The ultimate goal is to identify epitopes that can induce a powerful and lasting anti-tumor immunity, potentially leading to the development of more effective cancer vaccines and adoptive T-cell therapies.
Advanced Structural Characterization of XAGE1 Peptide-MHC/TCR/BCR Complexes
A detailed understanding of the three-dimensional structures of XAGE1-derived peptides in complex with Major Histocompatibility Complex (MHC) molecules and their recognition by T-cell receptors (TCRs) and B-cell receptors (BCRs) is paramount for the rational design of immunotherapies. High-resolution structural data can reveal the molecular basis of immunogenicity and guide the engineering of more potent therapeutic agents.
While X-ray crystallography has traditionally been the primary method for determining the structures of these complexes, recent advancements in single-particle cryo-electron microscopy (cryoEM) are providing new opportunities to study these interactions in a more native-like state. nih.govnih.govbohrium.com CryoEM allows for the structural determination of large and flexible complexes, such as the full-length TCR-CD3 complex bound to a peptide-MHC ligand, which has been a significant challenge for crystallography. nih.govnih.gov
These structural studies provide critical insights into:
Peptide-MHC Interaction: How the XAGE1 peptide fits into the binding groove of the MHC molecule, revealing the key anchor residues that are essential for stable binding.
TCR-pMHC Recognition: The specific contacts made between the TCR and the peptide-MHC complex, which determine the specificity and affinity of the T-cell response. frontiersin.org Understanding this interaction is crucial for predicting which T-cells will respond to the XAGE1 antigen.
BCR-Antigen Interaction: Although less studied for cancer-testis antigens, understanding how BCRs on B-cells recognize XAGE1 can inform the development of therapies that leverage the humoral immune response.
The knowledge gained from these structural analyses can be used to design modified XAGE1 peptides with enhanced MHC binding or to engineer TCRs with increased affinity and specificity for use in adoptive cell therapies.
Integration of Multi-Omics Data for Comprehensive Understanding of XAGE1 Biology
To gain a holistic understanding of the role of XAGE1 in cancer, it is essential to move beyond single-analyte studies and embrace a multi-omics approach. nih.gov This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of XAGE1's biological function and regulation. youtube.com
| Omics Layer | Information Provided | Relevance to XAGE1 Research |
| Genomics | DNA sequence variations, gene copy number alterations | Identify mutations in the XAGE1 gene that may affect its expression or immunogenicity. |
| Transcriptomics | mRNA expression levels | Correlate XAGE1 expression with different cancer types and stages, and identify co-expressed genes that may be part of the same regulatory network. nih.gov |
| Proteomics | Protein expression levels and post-translational modifications | Confirm that the XAGE1 protein is indeed expressed in tumors and identify any modifications that might influence its function or recognition by the immune system. |
| Metabolomics | Small molecule profiles | Understand the metabolic changes in cancer cells that express XAGE1, which could reveal new therapeutic vulnerabilities. |
| Immunomics | Repertoire of immune cells and molecules | Characterize the specific T-cell and B-cell responses to XAGE1 in cancer patients. |
Table 1: Multi-Omics Approaches for XAGE1 Research
By integrating these diverse datasets, researchers can uncover complex relationships that would be missed by studying each omic layer in isolation. nih.govyoutube.com For example, combining genomic and transcriptomic data can reveal how epigenetic modifications regulate XAGE1 expression. oncotarget.com Integrating proteomic and immunomic data can link the presence of the XAGE1 protein to a specific anti-tumor immune response. This integrated approach is crucial for identifying biomarkers that can predict which patients are most likely to respond to XAGE1-targeted therapies and for understanding the mechanisms of resistance. nih.gov
Development of Novel In Vitro and Ex Vivo Experimental Models for Functional Studies
To effectively study the function of XAGE1 and test the efficacy of new immunotherapies, researchers need sophisticated experimental models that accurately recapitulate the tumor microenvironment. nih.govnih.gov Traditional two-dimensional (2D) cell cultures often fail to capture the complexity of in vivo conditions. nih.gov Therefore, the development of advanced in vitro and ex vivo models is a critical area of future research.
In Vitro Models:
3D Spheroid and Organoid Cultures: These models allow cancer cells to grow in three dimensions, more closely mimicking the architecture of a solid tumor. nih.gov They can be used to study cell-cell interactions, drug penetration, and the effects of therapies in a more realistic setting.
Organ-on-a-chip Systems: These microfluidic devices can recreate the physiological environment of a tumor, including blood flow and interactions with immune cells. nih.govbmrat.org They offer a powerful platform for high-throughput screening of drugs and immunotherapies.
3D Bioprinted Tissues: This emerging technology allows for the precise printing of living cells and biomaterials to create complex tissue structures that can be used to model tumor growth and invasion. bmrat.org
Ex Vivo Models:
Patient-Derived Xenografts (PDXs): These models involve implanting a patient's tumor tissue into an immunodeficient mouse. PDXs are valuable for studying tumor heterogeneity and for testing personalized therapies.
Precision-Cut Tumor Slices (PCTS): This technique involves slicing fresh tumor tissue and keeping it alive in culture for a short period. nih.gov PCTS allows for the testing of drugs and immunotherapies on intact tumor tissue, preserving the native tumor microenvironment. oncotarget.com
Patient-Derived Organoids (PDOs): These are 3D cultures grown from a patient's tumor cells and can be used for drug screening and to predict treatment response.
These advanced models will be instrumental in dissecting the functional role of XAGE1 in tumor progression and in evaluating the efficacy of novel XAGE1-targeted immunotherapies before they move into clinical trials. clinician.comfrontiersin.org
Theoretical and Computational Advancements in Predictive Modeling of XAGE1 Antigenicity and Immunogenicity
Computational and theoretical modeling are becoming increasingly powerful tools in immunology and cancer research. nih.gov In the context of XAGE1, these approaches can be used to predict its antigenicity (the ability to bind to MHC molecules) and immunogenicity (the ability to provoke an immune response).
Predictive Modeling Approaches:
Epitope Prediction Algorithms: These algorithms use the amino acid sequence of a protein to predict which peptides are likely to bind to specific HLA alleles. nih.gov This can help to prioritize which XAGE1-derived peptides should be tested experimentally.
Molecular Docking and Dynamics Simulations: These computational techniques can be used to model the interaction between an XAGE1 peptide and an MHC molecule at the atomic level, providing insights into the stability of the complex. nih.gov
Machine Learning and Artificial Intelligence: These approaches can be trained on large datasets of known epitopes to develop models that can predict the immunogenicity of new peptides with increasing accuracy. elifesciences.orgnih.gov Recent developments, such as AlphaFold, have shown remarkable success in predicting protein structures and can be adapted to model TCR:peptide-MHC interactions. elifesciences.orgnih.govbiorxiv.org
Table 2: Computational Tools in XAGE1 Research
| Computational Tool | Application |
| IEDB (Immune Epitope Database and Analysis Resource) | Predicting linear B-cell epitopes and analyzing antigenicity. nih.gov |
| SWISS-MODEL | Homology modeling of protein tertiary structures. nih.gov |
| AlphaFold | Predicting 3D structures of proteins and their complexes. elifesciences.orgnih.govbiorxiv.org |
| tFold-TCR | Fast and accurate modeling of TCR-pMHC structures. biorxiv.org |
These predictive models can significantly accelerate the discovery of new XAGE1 epitopes and help to design more effective immunotherapies. nih.govnih.gov By combining computational predictions with experimental validation, researchers can more efficiently identify the most promising candidates for clinical development. nih.gov
Q & A
Q. What methodologies are recommended for detecting X antigen family member 1 (17-32) in tissue samples?
- Methodological Answer: Use immunohistochemistry (IHC) with validated antibodies, ensuring proper antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer) and antibody concentration optimization. Cross-validate results with Western blotting to confirm specificity. Reference Table 1 from Expression of the NEK Family in Normal and Cancer Tissue for antibody selection criteria and experimental parameters . For antibody validation, employ advanced verification protocols, such as siRNA knockdown or knockout controls, as outlined in H1FX Antibody guidelines .
Q. How can researchers determine tissue-specific expression patterns of X antigen family member 1 (17-32)?
- Methodological Answer: Combine IHC with quantitative reverse transcription PCR (qRT-PCR) to correlate protein and mRNA expression levels. Utilize publicly available transcriptomic databases (e.g., GTEx, TCGA) for preliminary data mining. Ensure tissue microarrays include both normal and pathological samples to assess differential expression, as demonstrated in NEK family studies .
Q. What are the best practices for storing and handling X antigen family member 1 (17-32) in experimental settings?
- Methodological Answer: Store lyophilized antigens at -20°C in PBS with 1M urea (pH 7.4) to prevent aggregation. Avoid repeated freeze-thaw cycles for reconstituted solutions. For functional assays, verify antigen stability via circular dichroism or dynamic light scattering, following protocols from PrEST Antigen SLC39A2 guidelines .
Advanced Research Questions
Q. How can contradictory data on the subcellular localization of X antigen family member 1 (17-32) be resolved?
- Methodological Answer: Employ confocal microscopy with organelle-specific markers (e.g., LAMP1 for lysosomes, COX4 for mitochondria) and subcellular fractionation coupled with mass spectrometry. Cross-validate findings using multiple antibodies targeting distinct epitopes (see CT45A Polyclonal Antibody for epitope mapping strategies) . Discrepancies may arise from tissue-specific post-translational modifications, necessitating phosphoproteomic analysis .
Q. What experimental designs are suitable for studying the functional role of X antigen family member 1 (17-32) in cancer progression?
- Methodological Answer: Use CRISPR/Cas9-mediated knockout models in cancer cell lines to assess proliferation, migration, and drug resistance phenotypes. Combine with co-immunoprecipitation (Co-IP) to identify interaction partners (e.g., kinases, chromatin modifiers). For in vivo validation, employ xenograft models and correlate results with clinical datasets, adhering to reproducibility standards in Group 4 Extended Essays .
Q. How should researchers address variability in X antigen family member 1 (17-32) detection across different assay platforms?
- Methodological Answer: Perform inter-laboratory validation using standardized protocols (e.g., MIAPE guidelines for proteomics). Include positive/negative controls in every experiment, such as recombinant protein spikes or isotype-matched antibodies. Analyze batch effects via principal component analysis (PCA), as recommended in Med. Chem. Commun. for robust data reporting .
Data Management and Reporting
Q. What are the best practices for presenting raw data on X antigen family member 1 (17-32) in publications?
- Methodological Answer: Deposit raw imaging data (e.g., .TIFF files) in public repositories like Figshare or Zenodo. For statistical analysis, provide effect sizes, confidence intervals, and p-values adjusted for multiple comparisons. Follow Annals of Laboratory Medicine reference formatting for consistency, and include large datasets (e.g., proteomic profiles) as supplementary appendices .
Q. How can researchers ensure reproducibility in studies involving X antigen family member 1 (17-32)?
- Methodological Answer: Document all experimental parameters (e.g., antibody lot numbers, incubation times) using electronic lab notebooks. Share protocols via platforms like Protocols.io . For in vitro studies, report cell line authentication (STR profiling) and mycoplasma testing, aligning with Experimental Research guidelines .
Cross-Disciplinary Considerations
Q. What multi-omics approaches are recommended for exploring the regulatory networks of X antigen family member 1 (17-32)?
- Methodological Answer: Integrate chromatin immunoprecipitation sequencing (ChIP-seq) to identify DNA-binding partners, RNA-seq for co-expressed genes, and phosphoproteomics for post-translational modification mapping. Use bioinformatics tools (e.g., STRING, GeneMANIA) to construct interaction networks, as demonstrated in Bio-X genomic studies .
Q. How should ethical guidelines be applied when using human-derived samples in X antigen research?
- Methodological Answer:
Obtain informed consent for biospecimen use, anonymize data, and comply with IRB protocols (see Application for Research Involving Human Subjects). For gender-based analyses, avoid binary categorization and use self-reported descriptors per Gender-Based Analysis Research recommendations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
